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Compound of Interest

Compound Name: Diethyl Isonitrosomalonate

Cat. No.: B1337080 Get Quote

Application Note: Synthesis of Diethyl
Aminomalonate
Introduction Diethyl aminomalonate is a pivotal intermediate in organic synthesis, particularly in

the preparation of α-amino acids and various heterocyclic compounds used in drug

development. Its synthesis from diethyl isonitrosomalonate via reduction is a common and

efficient transformation. This document provides a detailed experimental protocol for the

catalytic hydrogenation of diethyl isonitrosomalonate to yield diethyl aminomalonate, which is

subsequently converted to its more stable hydrochloride salt.

Reaction Scheme
The overall reaction involves the reduction of the oxime group in diethyl isonitrosomalonate
to a primary amine. Due to the relative instability of the free amine, it is typically isolated as its

hydrochloride salt.

Step 1: Reduction of Diethyl Isonitrosomalonate

Step 2: Formation of the Hydrochloride Salt
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This protocol is based on the catalytic hydrogenation method, which is widely recognized for its

efficiency and clean conversion.[1] Alternative reduction methods include the use of zinc dust in

acetic acid or Raney nickel catalyst.[1][2]

A. Preparation of Diethyl Aminomalonate via Catalytic Hydrogenation[1]

Reaction Setup: A 0.1-mole aliquot (approximately 19.1 g) of crude diethyl
isonitrosomalonate is placed in a 500-mL reduction bottle suitable for a Parr Hydrogenator.

Solvent and Catalyst Addition: To the reduction bottle, add 100 mL of absolute ethanol and 3

g of 10% palladium-on-charcoal (Pd/C) catalyst.[1]

Hydrogenation:

Place the bottle in the hydrogenator and flush the system with hydrogen gas three to four

times to remove air.

Pressurize the system with hydrogen to an initial pressure of 50–60 psi.

Commence shaking. The reaction is exothermic and typically proceeds rapidly.

Continue shaking until there is no further drop in hydrogen pressure, which usually takes

about 15 minutes.[1]

Work-up:

Vent the hydrogenator and remove the catalyst by filtration through a pad of Celite. Wash

the catalyst cake with a small amount of absolute ethanol.

Combine the filtrate and washings. Concentrate the solution under reduced pressure,

ensuring the bath temperature does not exceed 50°C.

The resulting crude oil is diethyl aminomalonate. As the free amine can be unstable, it is

recommended to proceed directly to the preparation of its hydrochloride salt without

purification by distillation.[1]

B. Preparation of Diethyl Aminomalonate Hydrochloride[1]
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Dissolution and Filtration: Dilute the crude diethyl aminomalonate with 80 mL of dry diethyl

ether and filter to remove any minor solid impurities.

Precipitation:

Collect the filtrate in a 250-mL Erlenmeyer flask and cool it in an ice bath.

While stirring the solution mechanically, pass a stream of dry hydrogen chloride gas just

over the surface of the solution.

A fine white precipitate of diethyl aminomalonate hydrochloride will form.

Isolation and Purification:

Collect the white crystals by suction filtration.

Wash the crystals three times with a total of 60 mL of dry diethyl ether.

To maximize yield, the filtrate and washings can be treated again with hydrogen chloride to

precipitate any remaining product.

Dry the collected solid to obtain diethyl aminomalonate hydrochloride. The typical yield is

16.5–17.4 g (78–82% based on the initial diethyl malonate used to prepare the

isonitrosomalonate), with a melting point of 162–163°C.[1]

Safety Precautions

Diethyl isonitrosomalonate is potentially explosive upon heating.[1][2] Purification by

distillation is not recommended.

Catalytic hydrogenation should be performed behind a safety shield in a well-ventilated fume

hood. Palladium on charcoal is flammable and should be handled with care.

Data Presentation
The following table summarizes the quantitative data for the catalytic hydrogenation and

subsequent salt formation based on a 0.1-mole scale reaction.[1]
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Reagent/Materi
al

Molecular
Formula

Molecular
Weight ( g/mol
)

Quantity Used Role/Purpose

Diethyl

Isonitrosomalona

te

C₇H₁₁NO₅ 189.17 ~19.1 g (0.1 mol) Starting Material

10% Palladium

on Charcoal

(Pd/C)

Pd/C N/A 3 g
Catalyst for

Hydrogenation

Hydrogen (H₂) H₂ 2.02 50-60 psi Reducing Agent

Absolute Ethanol

(EtOH)
C₂H₅OH 46.07 100 mL Reaction Solvent

Dry Diethyl Ether

(Et₂O)
(C₂H₅)₂O 74.12 80 mL + 60 mL

Solvent for

Precipitation and

Washing

Dry Hydrogen

Chloride (HCl)
HCl 36.46 Excess

Reagent for

Hydrochloride

Salt Formation

Product

Diethyl

Aminomalonate

Hydrochloride

C₇H₁₄ClNO₄ 211.64 16.5–17.4 g
Final Product

(78-82% Yield)

Experimental Workflow Visualization
The following diagram illustrates the key stages in the synthesis and isolation of diethyl

aminomalonate hydrochloride from diethyl isonitrosomalonate.
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Catalytic Hydrogenation Work-up & Isolation Hydrochloride Salt Formation

Diethyl Isonitrosomalonate
in Ethanol

Parr Hydrogenator
(H₂, 10% Pd/C, 50-60 psi)

Crude Diethyl Aminomalonate
Solution

~15 min
Catalyst Filtration Solvent Removal

(<50°C)

Filtrate

Crude Diethyl Aminomalonate (Oil) Dissolve in
Dry Ether

Precipitation with
Dry HCl (gas)

Collect Product
(Filtration)

Diethyl Aminomalonate HCl
(White Solid, m.p. 162-163°C)

Wash with Ether

Click to download full resolution via product page

Caption: Workflow for the synthesis of diethyl aminomalonate hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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